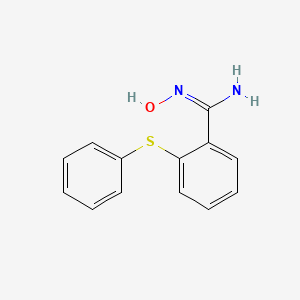
N'-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31218 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a phenylsulfanyl group, and a benzenecarboximidamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carbonyl derivative, while reduction may produce an amine .
Scientific Research Applications
N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-(phenylsulfanyl)benzamide
- N’-Hydroxy-2-(phenylsulfanyl)benzenecarboxamide
- N’-Hydroxy-2-(phenylsulfanyl)benzenecarboxylate
Uniqueness
N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
N'-hydroxy-2-phenylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C13H12N2OS/c14-13(15-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15) |
InChI Key |
WQMKXOMVQGEUCY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


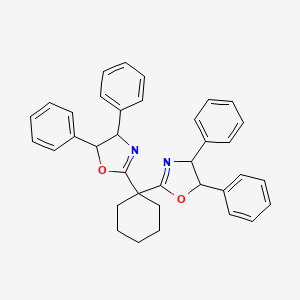
![4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B13382174.png)
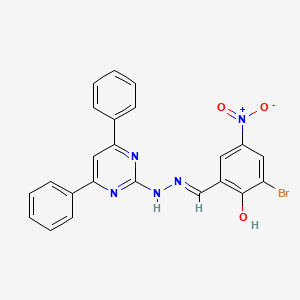
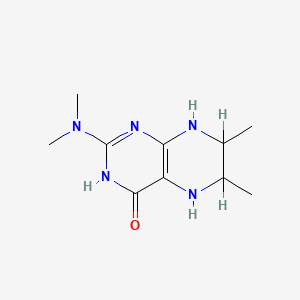
![tert-butyl N-[(E)-1-aminopropylideneamino]carbamate](/img/structure/B13382182.png)
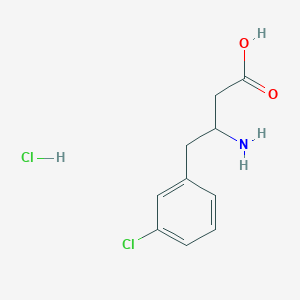
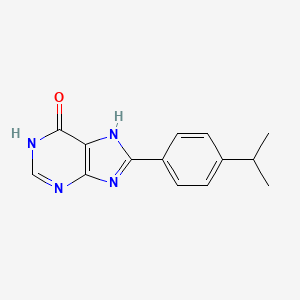
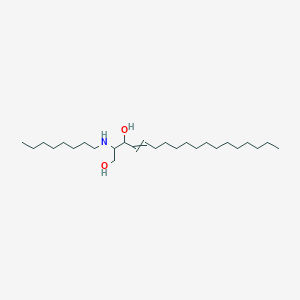
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13382193.png)
![17-hydroxy-5-methoxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382196.png)
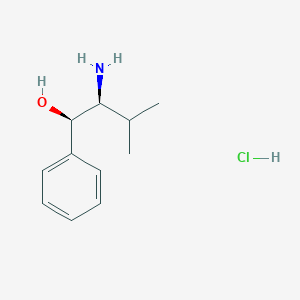
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B13382231.png)
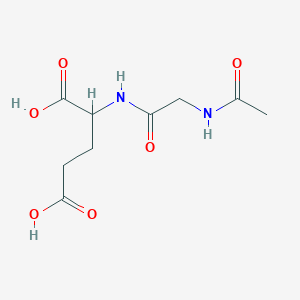
![ethyl 2-{[(3-chloro-1H-indol-2-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13382260.png)
